![molecular formula C18H15N3O4S B2743422 N-({4-[(methylsulfonyl)azamethylene]-1-oxo(2-naphthyl)}amino)benzamide CAS No. 873855-70-0](/img/structure/B2743422.png)

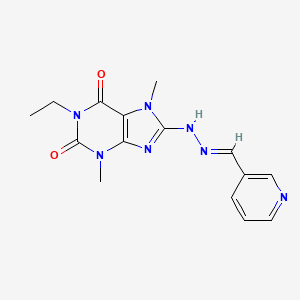

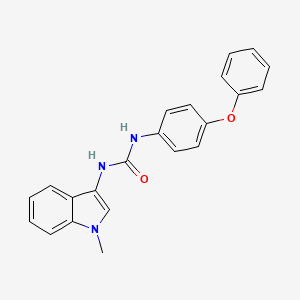

N-({4-[(methylsulfonyl)azamethylene]-1-oxo(2-naphthyl)}amino)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

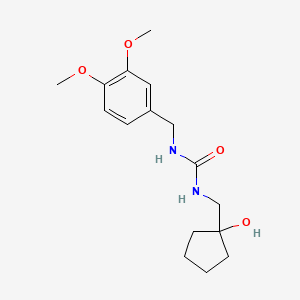

Benzamides are a class of compounds that contain a benzoyl group, C6H5C(=O)-, attached to an amide group, -NH2 . They are widely used in the pharmaceutical industry and are present in many drugs .

Synthesis Analysis

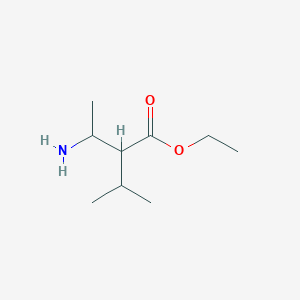

Benzamides can be synthesized through the direct condensation of benzoic acids and amines under certain conditions . This process involves the reaction of a carboxylic acid (benzoic acid in this case) with an amine to produce an amide (benzamide) and water .Molecular Structure Analysis

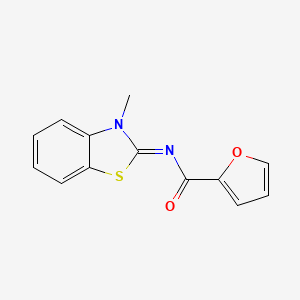

The molecular structure of benzamides consists of a benzene ring attached to an amide group . The exact structure would depend on the specific substituents attached to the benzene ring and the amide nitrogen .Chemical Reactions Analysis

Benzamides can undergo various chemical reactions, including nucleophilic acyl substitution reactions . These reactions involve the replacement of the amide group with a different nucleophile .Physical And Chemical Properties Analysis

The physical and chemical properties of benzamides can vary widely depending on their specific structure. For example, they might differ in terms of solubility, melting point, and reactivity .Scientific Research Applications

Dyeing Properties and Applications

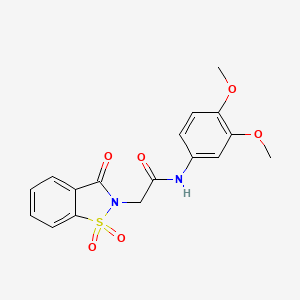

N-({4-[(methylsulfonyl)azamethylene]-1-oxo(2-naphthyl)}amino)benzamide and its analogues have been explored in the realm of dyeing properties, particularly focusing on their application to natural and synthetic polymers. The creation of new acid dyes based on naphthalimides, involving the use of aniline and p-nitroaniline as diazo components, highlights the significant potential of these compounds in textile applications. The spectrophotometric properties of the synthesized dyes, when applied to various solvents and at different pH levels, reveal a unique characteristic of bathochromically shifted bands, indicating a versatile color range achievable with these compounds. Moreover, their application on wool fabrics demonstrates their capacity to provide vibrant hues with satisfactory fastness properties, making them suitable for textile dyeing applications (Hosseinnezhad, Khosravi, Gharanjig, & Moradian, 2017).

Analytical and Pharmaceutical Applications

In pharmaceutical research, this compound derivatives have been utilized in analytical methods, particularly for the determination of compounds in biological matrices. A specific example includes the development of a sensitive and selective method for the determination of a non-peptide oxytocin receptor antagonist in human plasma. The method employs liquid-liquid extraction followed by automated pre-column chemical derivatization, showcasing the compound's relevance in enhancing analytical capabilities in pharmaceutical analyses (Kline, Kusma, & Matuszewski, 1999).

Material Science and Polymer Research

The exploration of this compound derivatives extends into the field of material science, particularly in the synthesis and characterization of novel polyamides. Research has demonstrated the synthesis of soluble and heat-resistant aromatic polyamides derived from diamines incorporating the compound, revealing their potential in creating materials with high thermal stability and good solubility in organic solvents. These properties are crucial for the development of advanced materials for various industrial applications, including coatings, films, and engineering plastics (Ghodke, Tamboli, Diwate, Gurame, Ubale, Bhorkade, & Maldar, 2021).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[1-hydroxy-4-(methanesulfonamido)naphthalen-2-yl]iminobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O4S/c1-26(24,25)21-15-11-16(17(22)14-10-6-5-9-13(14)15)19-20-18(23)12-7-3-2-4-8-12/h2-11,21-22H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIFZVXOSTPVPFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC(=C(C2=CC=CC=C21)O)N=NC(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(3-chlorophenyl)-5-methyl-2-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B2743339.png)

![6-fluoro-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B2743340.png)

![Ethyl 2-[(4-{[cyclohexyl(methyl)amino]sulfonyl}benzoyl)amino]-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2743343.png)

![N-(2-methyl-1,3-dioxoisoindolin-4-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2743345.png)

![(Z)-N-(3-allyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide](/img/structure/B2743352.png)

![2-[(3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2743355.png)

![5-Phenyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-ol](/img/structure/B2743359.png)

![ethyl 5-methyl-2-(morpholin-4-yl)-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2743361.png)